molecular formula C18H22N2O7S2 B2781941 4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide CAS No. 946214-19-3

4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide

Cat. No.: B2781941
CAS No.: 946214-19-3
M. Wt: 442.5
InChI Key: NVVTXQORTPELIQ-UHFFFAOYSA-N
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Description

4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide typically involves multiple steps. One common route includes the following steps:

    Formation of Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of Propylsulfonamido Group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with a propylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Ethylbenzenesulfonamide: The final step involves coupling the intermediate with ethylbenzenesulfonamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog with similar sulfonamide functionality.

    Benzo[d][1,3]dioxole: The core structure present in the compound.

    Propylsulfonamido derivatives: Compounds with similar propylsulfonamido groups.

Uniqueness

What sets 4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide apart is its combination of the benzo[d][1,3]dioxole moiety with the sulfonamide and propylsulfonamido groups. This unique structure provides a versatile platform for chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

4-[2-[3-(1,3-benzodioxol-5-yloxy)propylsulfonylamino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O7S2/c19-29(23,24)16-5-2-14(3-6-16)8-9-20-28(21,22)11-1-10-25-15-4-7-17-18(12-15)27-13-26-17/h2-7,12,20H,1,8-11,13H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVTXQORTPELIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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